molecular formula C13H10N2O B3082465 5-Phenyl-1,3-benzoxazol-2-amine CAS No. 1126637-54-4

5-Phenyl-1,3-benzoxazol-2-amine

Cat. No.: B3082465
CAS No.: 1126637-54-4
M. Wt: 210.23 g/mol
InChI Key: OEPIONHEDWZNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-1,3-benzoxazol-2-amine is a heterocyclic aromatic compound with the molecular formula C13H10N2O. It consists of a benzene ring fused to an oxazole ring, with an amine group at the 2-position and a phenyl group at the 5-position. This compound is part of the benzoxazole family, which is known for its diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,3-benzoxazol-2-amine typically involves the condensation of 2-aminophenol with aromatic aldehydes. One common method includes the use of aqueous hydrogen peroxide (H2O2) and ethanol as solvents, with titanium tetraisopropoxide (TTIP) as a catalyst. The reaction is carried out at 50°C to yield the desired benzoxazole derivative .

Another method involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium. This green and efficient method allows for the synthesis of benzoxazoles from o-amino phenols and aldehydes under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and solvents to ensure high yield and purity. The choice of catalyst and reaction conditions can vary depending on the desired scale and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Phenyl-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1,3-benzoxazol-2-amine is unique due to the presence of both a phenyl group at the 5-position and an amine group at the 2-position. This combination enhances its ability to participate in various chemical reactions and biological interactions, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-phenyl-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-13-15-11-8-10(6-7-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPIONHEDWZNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311826
Record name 5-Phenyl-2-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126637-54-4
Record name 5-Phenyl-2-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126637-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-2-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-1,3-benzoxazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-Phenyl-1,3-benzoxazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-Phenyl-1,3-benzoxazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-Phenyl-1,3-benzoxazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-Phenyl-1,3-benzoxazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-Phenyl-1,3-benzoxazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.